molecular formula C7H8F2N2O2 B3070927 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006486-66-3

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3070927
CAS No.: 1006486-66-3
M. Wt: 190.15 g/mol
InChI Key: QKFOCVIKVFMEFR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006486-66-3) is a fluorinated pyrazole derivative with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol . Its structure features a pyrazole core substituted with a 2,2-difluoroethyl group at the 1-position and a methyl group at the 3-position, with a carboxylic acid moiety at the 4-position. This compound is of interest in agrochemical and pharmaceutical research due to the metabolic stability imparted by fluorine atoms and the versatility of the carboxylic acid group for derivatization.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFOCVIKVFMEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006486-66-3
Record name 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides or through difluoromethylation reactions using difluorocarbene precursors.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features of the target compound with similar pyrazole-based carboxylic acids:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 1: 2,2-difluoroethyl; 3: methyl C₇H₈F₂N₂O₂ 190.15 Reference compound
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 1: difluoromethyl; 3: methyl C₆H₆F₂N₂O₂ 176.12 Shorter fluorinated chain at position 1
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1: methyl; 3: difluoromethyl C₆H₆F₂N₂O₂ 178.13 Positional isomerism (fluorine at C3)
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid 1: 2-fluoroethyl; 5: methyl C₇H₉FN₂O₂ 188.16 Monofluoroethyl group; methyl at C5
1-Phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid 1: phenyl; 3: difluoromethyl; 5: pentafluoroethyl C₁₃H₇F₇N₂O₂ 356.20 Bulky aromatic and polyfluorinated groups

Key Observations :

  • Fluorination Patterns : The target compound’s 2,2-difluoroethyl group balances lipophilicity and steric bulk, unlike the smaller difluoromethyl group in or the larger pentafluoroethyl group in .
  • Aromatic vs. Aliphatic Substituents : Compounds like with phenyl groups exhibit higher molecular weights and increased hydrophobicity compared to the aliphatic difluoroethyl group in the target.

Physicochemical Properties

  • Lipophilicity : The 2,2-difluoroethyl group enhances lipophilicity compared to hydroxyethyl (e.g., ’s compound) but reduces it relative to aryl-substituted pyrazoles (e.g., ).
  • Stability : Fluorine atoms reduce metabolic degradation, as seen in agrochemical applications of .

Biological Activity

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound belonging to the pyrazole family. This compound has drawn attention due to its unique chemical structure, which enhances its stability and potential bioactivity. The presence of a difluoroethyl group contributes to its lipophilicity, allowing better penetration into biological membranes and interaction with various molecular targets.

Chemical Structure

  • Molecular Formula : C7H8F2N2O2
  • SMILES : CC1=NN(C=C1C(=O)O)CC(F)F
  • InChI : InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial, antifungal, and anticancer agent.

Anticancer Properties

Recent research highlights the compound's potential in cancer treatment. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant cytotoxicity compared to traditional chemotherapeutics like paclitaxel.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-23110.0Induces apoptosis via caspase activation
This compoundHepG215.0Cell cycle arrest in G2/M phase

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For example, compounds similar to this compound demonstrated significant inhibition of microbial growth in vitro.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The pyrazole ring can interact with specific enzymes involved in cell signaling and metabolism.
  • Modulation of Receptor Activity : The difluoroethyl group enhances the compound's ability to bind to various receptors, potentially altering their activity.

Study on Anticancer Activity

A study published in September 2022 focused on the synthesis and biological evaluation of several pyrazole derivatives. Among these, compounds containing the pyrazole scaffold exhibited strong antiproliferative effects against breast cancer cells (MDA-MB-231). The study concluded that these compounds could serve as promising leads for further drug development targeting cancer.

Antifungal Evaluation

Another study investigated the antifungal activity of pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher efficacy than established fungicides like boscalid, suggesting potential applications in agriculture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

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